molecular formula C12H8N4 B6602635 2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile CAS No. 827317-30-6

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile

Cat. No. B6602635
CAS RN: 827317-30-6
M. Wt: 208.22 g/mol
InChI Key: KLTQVBNAKAMYNB-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile (2-PIC) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a pyrazole ring and an indole ring connected by a carbonitrile group. 2-PIC has been used in a variety of laboratory experiments due to its unique properties and wide range of applications.

Scientific Research Applications

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile has been widely used in a variety of scientific research applications, including organic chemistry, biological chemistry, and biochemistry. It has been used in studies of enzyme inhibition, protein-ligand interactions, and drug design. It has also been used in studies of molecular modeling, drug metabolism, and drug delivery systems.

Mechanism of Action

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile has been shown to interact with various enzymes in the body, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to interact with various proteins, including G proteins, which play a role in signal transduction pathways.
Biochemical and Physiological Effects
2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in drug concentrations in the body. It has also been shown to interact with G proteins, which can lead to an increase in signal transduction pathways.

Advantages and Limitations for Lab Experiments

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms. It is also relatively stable and has a wide range of applications. However, it is also relatively expensive and can be toxic in high concentrations.

Future Directions

There are several potential future directions for 2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile research. These include further research into its mechanism of action, its effects on drug metabolism and drug delivery systems, and its potential therapeutic applications. Additionally, further research into its structure-activity relationships and its potential use as a bioactive compound could be beneficial. Finally, further research into its potential toxicity and its interactions with other compounds could be beneficial.

Synthesis Methods

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile is prepared by a condensation reaction between 1H-pyrazol-3-carboxylic acid and 1H-indole-4-carbonyl chloride. In this reaction, the acid acts as the nucleophile, while the carbonyl chloride acts as the electrophile. The reaction takes place in anhydrous conditions and is usually carried out at room temperature. The product is isolated in a high yield.

properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1H-indole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c13-7-8-2-1-3-10-9(8)6-12(15-10)11-4-5-14-16-11/h1-6,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTQVBNAKAMYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741348
Record name 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-3-YL)-1H-indole-4-carbonitrile

CAS RN

827317-30-6
Record name 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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